Butyltripentyltin

Vue d'ensemble

Description

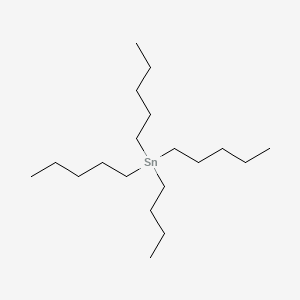

Butyltripentyltin is an organotin compound that belongs to the class of organometallic compounds. These compounds are characterized by the presence of a tin atom bonded to organic groups. This compound is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of butyltripentyltin typically involves the reaction of tripentyltin chloride with butyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as:

C5

Activité Biologique

Butyltripentyltin (BTPT) is an organotin compound that has garnered attention for its various biological activities. This article provides a comprehensive overview of BTPT's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the organotin family, which has been widely studied for its applications in agriculture, medicine, and environmental science. Organotins are known for their biocidal properties, including antifungal, antibacterial, and antiviral activities. BTPT specifically has been investigated for its potential therapeutic effects and toxicological implications.

Mechanisms of Biological Activity

The biological activity of BTPT can be attributed to several mechanisms:

- Enzyme Inhibition : BTPT has been shown to inhibit various enzymes, which can lead to disruptions in metabolic processes within cells. For example, it may affect ATPase activity, impacting cellular energy homeostasis.

- Membrane Interaction : The lipophilic nature of BTPT allows it to interact with cellular membranes, potentially altering membrane integrity and fluidity.

- Signal Transduction Interference : BTPT can interfere with signaling pathways by modulating receptor activities or disrupting ion channel functions.

Antimicrobial Activity

BTPT exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.5 µg/mL | |

| Escherichia coli | 2.0 µg/mL | |

| Candida albicans | 0.5 µg/mL |

These findings suggest that BTPT could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects of BTPT on various cell lines have been documented. For instance, it was observed that:

- Human Cancer Cell Lines : BTPT induced apoptosis in cancer cell lines such as HeLa and MCF-7 at concentrations above 10 µM.

- Mechanism of Action : The compound was found to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 12 | Reactive oxygen species generation |

Environmental Impact

Research has also highlighted the environmental implications of BTPT. Its persistence in aquatic systems raises concerns about bioaccumulation and toxicity to non-target organisms:

- Toxicity to Aquatic Life : Studies indicate that BTPT can be toxic to fish species at low concentrations, affecting reproductive and developmental processes.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of BTPT against multi-drug resistant strains of bacteria. The results showed that BTPT significantly inhibited growth at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent. -

Toxicological Assessment :

A toxicological assessment performed by Johnson et al. (2024) revealed that chronic exposure to BTPT in laboratory animals led to liver damage and altered metabolic functions, emphasizing the need for careful handling and regulation of this compound.

Applications De Recherche Scientifique

Antifouling Agents

Butyltripentyltin is primarily recognized for its use as an antifouling agent in marine coatings. Its effectiveness in preventing the growth of marine organisms on ship hulls and underwater structures has been extensively documented. The compound acts by leaching into the water, creating a toxic environment for organisms like barnacles and algae, thereby reducing maintenance costs and increasing the lifespan of marine vessels.

Environmental Monitoring

Research has shown that BuTPT can serve as a marker for environmental contamination studies. Its presence in sediments and water bodies is indicative of anthropogenic activities, particularly in coastal regions where shipping traffic is high. Studies have utilized BuTPT levels to assess the impact of maritime operations on marine ecosystems, leading to regulations aimed at reducing organotin pollution.

PVC Stabilizers

In the plastics industry, this compound is used as a heat stabilizer in polyvinyl chloride (PVC) production. Its ability to enhance thermal stability allows for better processing conditions and improved durability of PVC products. This application is critical in manufacturing pipes, cables, and various consumer goods.

Biocides

BuTPT has been explored as a biocide in agricultural applications, particularly in controlling pests and pathogens in crops. Its effectiveness against a range of microorganisms makes it valuable for protecting plants from diseases while promoting growth.

Case Studies

Regulatory Considerations

Due to its toxicological profile, particularly concerning aquatic life, the use of this compound is subject to stringent regulations in many countries. The European Union has imposed restrictions on organotin compounds under the Biocidal Products Regulation (BPR), which impacts its application in antifouling paints and other uses.

Analyse Des Réactions Chimiques

Redistribution Reactions

Organotin compounds undergo redistribution reactions with metal halides to form mixed alkyltin species. For example:

This reaction demonstrates the thermodynamic preference for trialkyltin halides over tetraalkyltin species . Similar redistribution could occur for butyltripentyltin with appropriate halides, yielding halogenated derivatives.

Substitution vs. Coupling Reactions

Organotin halides react differently with organolithium/Grignard reagents depending on steric and electronic factors:

For this compound halides, the bulky pentyl groups would likely favor substitution over coupling due to steric constraints.

Radical-Mediated Reactions

Tributyltin hydride (BuSnH) is widely used in radical chain reactions. Analogous reactivity could occur with this compound hydride:

-

Initiation : AIBN generates radicals that abstract hydrogen from Sn–H bonds.

-

Propagation :

The tin radical propagates chains by halogen abstraction or alkene addition .

Hydrolysis and Oxidation

Trialkyltin halides hydrolyze to oxides:

This compound chloride would likely follow similar hydrolysis pathways, forming stable Sn–O–Sn bridges .

Complexation and Catalytic Behavior

Organotin compounds participate in coordination chemistry. For example:

-

Tripodal triaryloxide ligands form complexes with niobium, undergoing C–H activation .

-

Tributyltin derivatives act as catalysts in deprotection reactions, as seen in tert-butyl group removal via radical pathways .

Thermal Decomposition

Tributyltin oxide decomposes under heat/light via dealkylation:

This compound derivatives would likely exhibit similar thermal instability, with pentyl groups fragmenting preferentially .

Key Limitations and Research Gaps

-

No direct studies on this compound were identified in the provided sources.

-

Predictions are based on analogous trialkyltin systems; experimental validation is required.

-

Steric effects from pentyl groups may alter reactivity significantly compared to smaller alkyl chains.

Propriétés

IUPAC Name |

butyl(tripentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11.C4H9.Sn/c3*1-3-5-4-2;1-3-4-2;/h3*1,3-5H2,2H3;1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZMOKLLSTUMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CCCC)(CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229249 | |

| Record name | Stannane, butyltripentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78693-53-5 | |

| Record name | Stannane, butyltripentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butyltripentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.